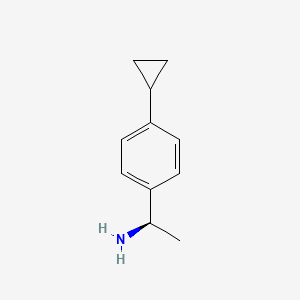
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium is an organic compound that belongs to the class of n-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage
Preparation Methods
The synthesis of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves several steps. One common method includes the esterification of 4-carboxybutanoic acid with N,N,N-trimethylethan-1-amine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium can be compared with other n-acyl amines, such as:
N-acyl ethanolamines: These compounds have similar ester linkages but differ in the amine group.
N-acyl glycine derivatives: These compounds have a glycine moiety instead of the trimethylethan-1-amine. The uniqueness of this compound lies in its specific ester linkage and the presence of the trimethylethan-1-amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20NO4+ |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(4-carboxybutanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C10H19NO4/c1-11(2,3)7-8-15-10(14)6-4-5-9(12)13/h4-8H2,1-3H3/p+1 |
InChI Key |
CUYNTPRJLVATKF-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


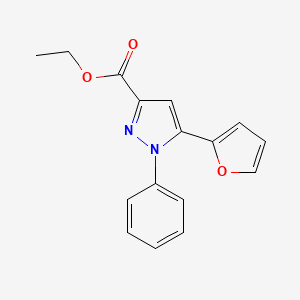
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
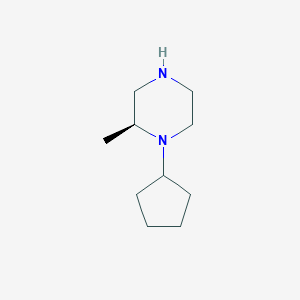
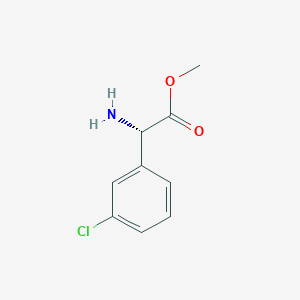
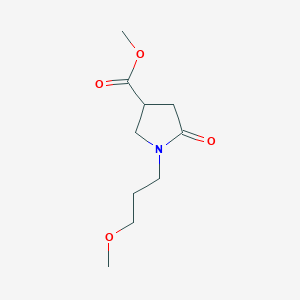

![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)

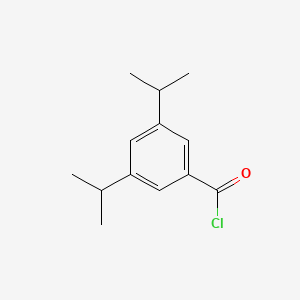
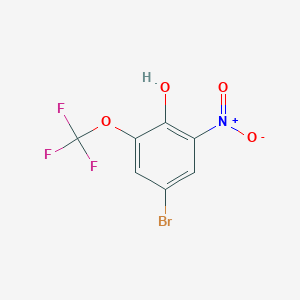
![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)

